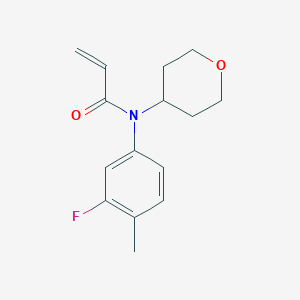
N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as FMPOP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. FMPOP is a synthetic compound that belongs to the family of opioids, which are known for their analgesic effects.
Wirkmechanismus
N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide acts on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. The release of endogenous opioids leads to the activation of the descending pain pathway, which results in the inhibition of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models. Studies have also shown that this compound can reduce the withdrawal symptoms associated with opioid addiction. This compound has been shown to have a long half-life and can remain in the body for an extended period.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide has several advantages for lab experiments. It has potent analgesic effects and can be used as a painkiller in animal models. This compound has also been shown to reduce withdrawal symptoms associated with opioid addiction. However, this compound has several limitations. It is a synthetic compound that requires expertise in organic chemistry to synthesize. This compound is also a potent opioid and can be addictive.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide. One area of research is the development of this compound analogs that have improved pharmacokinetic properties. Another area of research is the study of this compound in combination with other drugs to enhance its analgesic effects. This compound can also be studied for its potential use in the treatment of opioid addiction. Overall, this compound has significant potential for the development of new pain management therapies and the treatment of opioid addiction.
Synthesemethoden
N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide can be synthesized using a multistep process that involves the reaction of 3-fluoro-4-methylphenylacetic acid with oxan-4-ylamine to form the corresponding amide. The amide is then subjected to a Wittig reaction to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been extensively studied for its potential applications in the field of pain management. Studies have shown that this compound has potent analgesic effects and can be used as a painkiller. This compound has also been studied for its potential use in the treatment of opioid addiction. Studies have shown that this compound can reduce the withdrawal symptoms associated with opioid addiction.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-3-15(18)17(12-6-8-19-9-7-12)13-5-4-11(2)14(16)10-13/h3-5,10,12H,1,6-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKSKRIEJAYZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CCOCC2)C(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)
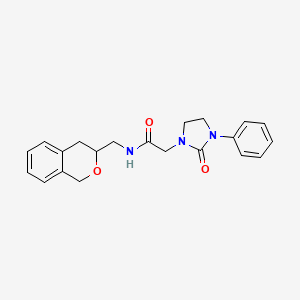
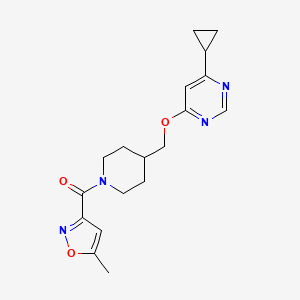


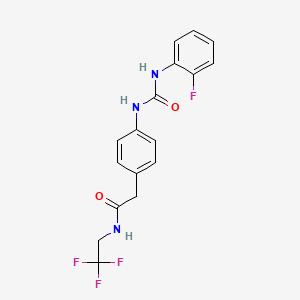

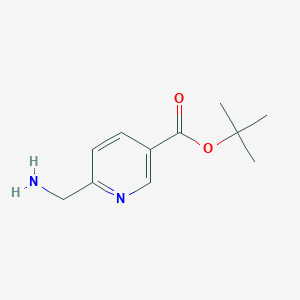

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)
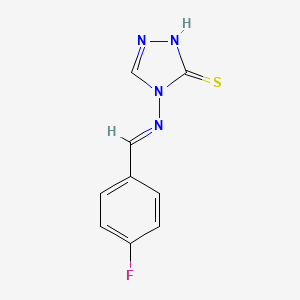
![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)
![N-(4-fluorobenzyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722180.png)
